4,6-Dibromobenzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromo-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQFYLMDHBRKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313232 | |
| Record name | 4,6-Dibromobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-48-1 | |
| Record name | 4,6-Dibromobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dibromobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Dibromobenzo D Thiazole and Its Precursors
De Novo Synthesis Strategies for the Benzothiazole (B30560) Ring System
The fundamental construction of the benzothiazole ring system, a bicyclic heterocycle featuring fused benzene (B151609) and thiazole (B1198619) rings, is a cornerstone of heterocyclic chemistry. mdpi.com The most prevalent and versatile de novo strategies typically begin with 2-aminothiophenol (B119425) as a key precursor. mdpi.comnih.gov This compound contains the necessary amine and thiol functionalities ortho to each other on a benzene ring, primed for cyclization.
The classical approach involves the condensation of 2-aminothiophenol with a variety of carbon-electrophiles that provide the C2 atom of the thiazole ring. nih.gov Common reactants include carboxylic acids, acyl chlorides, aldehydes, and ketones. mdpi.com
Condensation with Carboxylic Acids: The reaction of 2-aminothiophenol with carboxylic acids is a direct method to form 2-substituted benzothiazoles. This condensation typically requires a catalyst and heat to facilitate the dehydration and cyclization process.
Condensation with Aldehydes: A widely used green chemistry approach involves the reaction between 2-aminothiophenol and various aldehydes. nih.gov These reactions are often carried out in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), which facilitates the oxidative cyclization to the benzothiazole product. mdpi.commdpi.com Catalysts can range from simple acid/base systems to more complex metal-based or nanocatalysts. mdpi.com
These foundational methods provide access to a wide array of 2-substituted benzothiazoles, which can then be subjected to further functionalization, such as bromination, to achieve the desired substitution pattern.
| Method | Reactants | Typical Conditions | Product |
|---|---|---|---|
| Condensation-Oxidation | 2-Aminothiophenol + Aldehyde | H₂O₂/HCl, Ethanol, Room Temperature | 2-Substituted Benzothiazole |
| Condensation | 2-Aminothiophenol + Carboxylic Acid | Catalyst (e.g., P₄S₁₀), Heat, Solvent-free | 2-Substituted Benzothiazole |
| Condensation | 2-Aminothiophenol + Acyl Halide | Base, Solvent | 2-Substituted Benzothiazole |
Regioselective Bromination Approaches for Benzothiazole Derivatives
Introducing bromine atoms at specific positions on the benzothiazole ring, particularly on the benzene portion, requires careful selection of reagents and conditions to control the regioselectivity. The benzene ring of the benzothiazole scaffold is relatively electron-deficient, making electrophilic aromatic substitution, such as bromination, more challenging than on an activated benzene ring. researchgate.netutm.my
Direct Bromination Reactions (e.g., using N-bromosuccinimide or molecular bromine)
Direct bromination involves treating a pre-formed benzothiazole derivative with an electrophilic bromine source.
Molecular Bromine (Br₂): The conventional method for brominating stable aromatic rings involves using molecular bromine, often in the presence of a strong acid like hydrobromic acid (HBr). researchgate.netutm.my These potent conditions are necessary to overcome the stability of the aromatic system. researchgate.net However, controlling the position of bromination can be difficult and may lead to a mixture of mono-, di-, and poly-brominated products.
N-bromosuccinimide (NBS): NBS is generally considered a milder brominating agent than Br₂/HBr and is often used for brominating more reactive rings like thiophenes. researchgate.netutm.my However, it can be used to brominate the benzene ring of benzothiazole-like structures under more drastic conditions, such as in the presence of concentrated sulfuric acid. researchgate.netutm.myutm.my While potentially offering a safer alternative to liquid bromine, achieving specific regioselectivity for the 4,6-positions remains a significant synthetic challenge and is highly dependent on the existing substituents on the benzothiazole ring. For instance, a patented process describes the synthesis of 2,6-dibromo benzothiazole using NBS with a titanium dioxide catalyst, illustrating a direct but differently regioselective bromination. google.comgoogle.com
| Reagent | Substrate | Conditions | Key Features |
|---|---|---|---|
| Br₂/HBr | Benzothiazole | Reflux | Strong brominating agent; may lack regioselectivity. researchgate.net |
| N-bromosuccinimide (NBS) | Benzothiazole | Conc. H₂SO₄, Chloroform, Room Temp. | Milder reagent, but requires harsh acidic conditions for deactivated rings. researchgate.netutm.my |
Indirect Bromination through Functional Group Transformations
Indirect methods offer superior regiocontrol by introducing bromine via the transformation of a pre-existing functional group at the desired position.
Via Borylation: A modern approach to regioselective functionalization involves iridium-catalyzed C-H borylation. nih.govacs.org This method can install a boryl group (e.g., a boronic ester) at specific C-H bonds of the aromatic ring. It is conceivable that conditions could be optimized to achieve 4,6-diborylation of the benzothiazole scaffold. The resulting boronic esters are versatile intermediates that can be subsequently converted to the corresponding bromides, typically through reaction with reagents like copper(II) bromide.
Via Sandmeyer Reaction: The Sandmeyer reaction is a classical and highly reliable method for introducing halides onto an aromatic ring with precise regiocontrol. wikipedia.orgorganic-chemistry.org The process begins with an aromatic amine, which is converted into a diazonium salt using a nitrite (B80452) source (e.g., NaNO₂) in strong acid. This diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which replaces the diazonium group with a bromine atom. wikipedia.orgmasterorganicchemistry.com To synthesize a 4,6-dibromo derivative, one would start with a 4,6-diaminobenzothiazole, which could be converted to the target compound via a double Sandmeyer reaction. This approach ensures that the bromine atoms are placed exclusively at the 4 and 6 positions.
Synthesis of Key Intermediate Derivatives Bearing the 4,6-Dibromobenzothiazole Scaffold
Synthesizing the 4,6-dibromo pattern as part of a de novo ring construction is often the most efficient and regiochemically unambiguous strategy. This approach builds the benzothiazole ring from a starting material that already contains the desired bromine substitution pattern.
Strategies for 4,6-Dibromobenzo[d]thiazol-2-amine (B99045) Synthesis
The most direct synthesis of 4,6-dibromobenzo[d]thiazol-2-amine starts with a commercially available, appropriately substituted aniline (B41778). The key precursor for this synthesis is 3,5-dibromoaniline.
The classical method for this transformation is the Hugerschoff synthesis , which involves the reaction of an aniline with a thiocyanate (B1210189) salt in the presence of an oxidizing agent. nih.gov
Starting Material: 3,5-dibromoaniline.
Reaction: The aniline is treated with a thiocyanate source, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN).
Cyclization: An oxidizing agent, typically molecular bromine (Br₂) in a solvent like acetic acid, is added. nih.govucl.ac.be This induces an electrophilic attack on the aniline ring followed by an intramolecular cyclization, where the thiocyanate nitrogen attacks the carbon bearing the newly formed sulfur bond. This process directly yields the 2-aminobenzothiazole (B30445) ring system.
Because the starting aniline already has bromines at the 3- and 5-positions, the resulting benzothiazole product will have the bromine atoms locked into the 4- and 6-positions, respectively. This method provides a highly regioselective and efficient route to this key intermediate.
Preparation of 4,6-Dibromo-2-chlorobenzo[d]thiazole (B1427249)
The preparation of 4,6-dibromo-2-chlorobenzo[d]thiazole is a crucial subsequent transformation, as the 2-chloro group is an excellent leaving group for further nucleophilic substitution reactions. This compound is typically prepared from the corresponding 2-amino derivative via a Sandmeyer reaction. wikipedia.orgorganic-chemistry.org
Diazotization: 4,6-Dibromobenzo[d]thiazol-2-amine (synthesized as described in 2.3.1) is suspended in a cold, strong acid solution (e.g., HCl). An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining a low temperature (typically 0-5 °C). This converts the 2-amino group into a 2-diazonium salt.
Chloro-de-diazoniation: The resulting diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) dissolved in hydrochloric acid. wikipedia.org The copper(I) salt catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and replacing the diazonium group with a chlorine atom to yield the final product, 4,6-dibromo-2-chlorobenzo[d]thiazole.
This two-step sequence provides a reliable and high-yielding pathway from the readily accessible 2-amino intermediate to the versatile 2-chloro derivative.
Modern Synthetic Advancements (e.g., One-Pot Reactions, Catalytic Methods)
While specific literature on the one-pot and advanced catalytic synthesis of 4,6-dibromobenzo[d]thiazole is not extensively detailed, modern synthetic strategies employed for analogous brominated heterocyclic compounds can provide significant insights into potential efficient routes. These methodologies focus on improving reaction efficiency, reducing step counts, and enhancing yield and purity.
One-pot multicomponent reactions represent a highly efficient approach in modern organic synthesis. For the synthesis of thiazole derivatives, one-pot procedures have been developed that combine starting materials with a catalyst to form the final product in a single step, which is environmentally benign and boasts high atom economy. ijcce.ac.irmedmedchem.com For instance, a one-pot condensation reaction involving 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and various aldehydes has been successfully used to synthesize thiazole derivatives. ijcce.ac.ir This suggests a possible, albeit complex, one-pot strategy for this compound, likely starting from a suitably substituted brominated aniline derivative.
Catalytic methods, particularly those involving palladium-catalyzed cross-coupling reactions, are pivotal in the synthesis of functionalized benzothiazoles. researchgate.net Although typically used for C-C or C-N bond formation on a pre-existing benzothiazole core, these methods could be integrated into a streamlined synthesis. For example, a catalytic approach could be envisioned where a dibrominated aniline precursor undergoes cyclization and further functionalization in a tandem or sequential catalytic process.
Furthermore, advancements in bromination techniques are also relevant. The use of N-bromosuccinimide (NBS) with a catalyst like titanium dioxide has been reported for the synthesis of 2,6-dibromobenzothiazole (B1326401) from benzothiazole. google.com This indicates the potential for developing selective and efficient catalytic bromination methods to obtain the 4,6-dibromo isomer, possibly through careful control of reaction conditions or the use of directing groups on the benzothiazole precursor.
The table below summarizes potential modern synthetic approaches that could be adapted for the synthesis of this compound, based on methodologies reported for similar compounds.
| Reaction Type | Potential Reactants | Catalyst/Reagent | Potential Advantages | Reference for Analogy |
| One-Pot Thiazole Synthesis | Dibrominated aminothiophenol, Glyoxal | Acid or base catalyst | Step economy, reduced waste | General Hantzsch thiazole synthesis principles |
| Catalytic Bromination | Benzo[d]thiazole | N-Bromosuccinimide, Titanium Dioxide | High yield, controlled bromination | google.com |
| Palladium-Catalyzed Cross-Coupling | 4,6-Dihalogenated benzothiazole precursor and a bromine source | Palladium catalyst (e.g., Pd(PPh3)4) | High selectivity and yield | researchgate.net |
Chemical Reactivity and Advanced Derivatization of 4,6 Dibromobenzo D Thiazole
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the 4,6-Dibromobenzo[d]thiazole core. The presence of two bromine atoms at positions 4 and 6 allows for selective mono- or di-functionalization, depending on the reaction conditions.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling reaction is a widely used method for forming aryl-aryl bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, this reaction provides an efficient route to introduce aryl or heteroaryl moieties at the 4- and/or 6-positions.
The regioselectivity of the Suzuki-Miyaura coupling on dihalogenated heterocycles is often influenced by the electronic environment of the carbon-halogen bonds. In many heterocyclic systems, the oxidative addition of the palladium catalyst to the more electron-deficient C-X bond occurs preferentially. Research on related substituted benzothiazoles has shown that the nitrogen atom of the thiazole (B1198619) ring can act as a coordinating site for the palladium catalyst, influencing the reaction's efficiency and regioselectivity. While specific studies detailing extensive Suzuki-Miyaura couplings on this compound are not widely available, the principles established for other brominated benzothiazoles suggest that selective mono- and di-arylation can be achieved by carefully controlling stoichiometry and reaction conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Aryl-6-bromobenzo[d]thiazole |
| This compound | Arylboronic acid (2.2 eq) | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4,6-Diarylbenzo[d]thiazole |
Stille Coupling for Diverse Functionalization
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, though their toxicity is a notable drawback. This method allows for the formation of C-C bonds with a wide range of coupling partners, including alkyl, vinyl, aryl, and alkynyl groups.
In the context of this compound, Stille coupling offers a complementary approach to Suzuki-Miyaura reactions for introducing various organic fragments. The general mechanism involves oxidative addition, transmetalation, and reductive elimination. The reactivity of the two bromine atoms can be differentiated to achieve selective functionalization, similar to other palladium-catalyzed couplings. Studies on analogous dibrominated heterocycles have demonstrated that Stille reactions can proceed under milder conditions and sometimes offer better yields or selectivity for specific substrates compared to Suzuki couplings.
Direct C-H Arylation Strategies
Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. This strategy involves the palladium-catalyzed reaction of an aryl halide with a C-H bond of another aromatic compound.
For the derivatization of the benzothiazole (B30560) core, direct C-H arylation can be applied to couple this compound with various arenes and heteroarenes. The regioselectivity of C-H activation on the coupling partner is a critical aspect of this methodology. Research on the direct arylation of related benzothiadiazoles has shown that conditions can be optimized to achieve selective mono- or di-arylation, often using palladium acetate (B1210297) as the catalyst in the presence of a suitable base like potassium pivalate. While specific examples for this compound are limited in the literature, the general applicability of this method to electron-deficient heterocyclic systems suggests its potential for the efficient synthesis of complex derivatives.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides, particularly those activated by electron-withdrawing groups. The benzothiazole moiety, being electron-deficient, facilitates this type of substitution on the attached benzene (B151609) ring.
Reactivity of Bromine Atoms at Positions 4 and 6
The susceptibility of the bromine atoms at the C4 and C6 positions of this compound to nucleophilic attack depends on the electron density at these carbons. The electron-withdrawing nature of the fused thiazole ring activates the benzene ring towards nucleophilic attack. The relative reactivity of the C4-Br versus the C6-Br bond is determined by the combined inductive and resonance effects of the heterocyclic system.
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial. For this compound, nucleophilic attack at either C4 or C6 would lead to a Meisenheimer complex where the negative charge can be delocalized onto the thiazole ring. Computational studies on related systems often help predict the most likely site of attack by evaluating the relative energies of the possible intermediates.
Regioselectivity in Mono- and Di-substitution Pathways
Controlling the regioselectivity to achieve either mono- or di-substitution is a significant challenge and opportunity in the derivatization of this compound via SNAr reactions.
Mono-substitution: Selective mono-substitution can often be achieved by using a stoichiometric amount of the nucleophile at lower temperatures. The first substitution reaction deactivates the ring towards further substitution, making the second displacement more difficult. The position of the initial substitution (C4 or C6) will depend on the relative activation of the two sites.
Di-substitution: The replacement of both bromine atoms typically requires more forcing conditions, such as higher temperatures, longer reaction times, and an excess of the nucleophile.
The choice of nucleophile (e.g., amines, alkoxides, thiolates) and solvent also plays a critical role in determining the outcome of the reaction. For instance, studies on the closely related 4,7-dibromo-2,1,3-benzothiadiazole (B82695) have shown that selective mono-substitution with nitrogen nucleophiles is possible, whereas thiols tend to yield di-substituted products directly. This highlights the nuanced interplay of substrate, reagent, and conditions in governing the regioselectivity of SNAr pathways.
Functionalization at the Thiazole Nitrogen or Sulfur Atoms
The thiazole ring contains a pyridine-like nitrogen atom at position 3 and a thiophene-like sulfur atom at position 1. pharmaguideline.com The lone pair of electrons on the nitrogen atom makes it a site for protonation and alkylation. pharmaguideline.com
N-Alkylation: A common reaction involving the thiazole nitrogen is N-alkylation, which occurs when thiazoles are treated with alkyl halides. This reaction leads to the formation of quaternary thiazolium salts. pharmaguideline.com In the case of this compound, the nitrogen atom can act as a nucleophile, attacking an electrophilic carbon of an alkyl halide (e.g., methyl iodide) to form a 3-alkyl-4,6-dibromobenzo[d]thiazolium cation. This process quaternizes the nitrogen atom, which can influence the acidity of the proton at the C2 position, making it more susceptible to deprotonation by strong bases. pharmaguideline.com
Formation of Fused Ring Systems and Polycyclic Derivatives
The benzothiazole scaffold is a valuable building block for the synthesis of more complex, fused polycyclic systems, which are of significant interest in medicinal chemistry. openmedicinalchemistryjournal.com Derivatives of this compound can be envisioned as precursors to a variety of fused heterocycles, such as pyrimidobenzothiazoles and pyranothiazoles.
Thiazolo[3,2-a]pyrimidines: One established route to fused systems involves the reaction of a 2-aminothiazole (B372263) derivative with Michael acceptors like dialkyl acetylenedicarboxylates. semanticscholar.orgnih.gov This approach can be adapted into a more efficient one-pot, three-component reaction involving a thiourea, an α-haloketone, and an acetylenedicarboxylate (B1228247) to yield thiazolo[3,2-a]pyrimidine derivatives. semanticscholar.orgnih.gov
Pyrano[2,3-d]thiazoles: These fused systems can be synthesized through the Michael addition of active methylene (B1212753) groups in thiazolidinone derivatives to activated double bonds, such as those in α-cinnamonitriles. This type of reaction often proceeds in the presence of a base catalyst like piperidine (B6355638) or triethylamine.
Pyrimidobenzothiazoles: The fusion of a pyrimidine (B1678525) ring to a benzothiazole core creates a class of heterocycles with a broad spectrum of biological activities. openmedicinalchemistryjournal.com These systems can be constructed through various synthetic strategies, often involving the cyclization of appropriately functionalized benzothiazole precursors.
These synthetic strategies highlight the potential of the this compound framework to serve as a foundational structure for creating diverse and complex polycyclic derivatives.
Exploration of Other Carbon-Carbon Bond Forming Reactions
The two bromine atoms on the benzene ring of this compound serve as highly versatile handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental tools for elaborating the core structure and synthesizing a wide array of derivatives. nih.gov
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov The 4,6-dibromo substitution pattern allows for potential stepwise or double coupling. Studies on the closely related isomer, 4,7-dibromobenzo[d] pharmaguideline.comwikipedia.orgorganic-chemistry.orgthiadiazole, have shown that Suzuki-Miyaura reactions with one equivalent of a boronic acid can be non-selective, yielding a mixture of both possible mono-substituted isomers along with the di-substituted product. nih.govresearchgate.net The reaction of this compound with various aryl or heteroaryl boronic acids would be expected to produce novel biaryl and heterobiaryl derivatives. mdpi.comnih.gov
Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation would allow for the introduction of vinyl groups at the 4- and/or 6-positions of the benzothiazole ring. The reaction typically employs a palladium catalyst, a base (such as triethylamine), and often a phosphine (B1218219) ligand. wikipedia.orgbeilstein-journals.org The products, vinyl-substituted benzothiazoles, are themselves valuable intermediates for further synthetic transformations.
Sonogashira Coupling: This cross-coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org The reaction is carried out in the presence of a base, often an amine, which also serves as the solvent. wikipedia.org Applying the Sonogashira coupling to this compound would enable the synthesis of 4,6-di(alkynyl)benzo[d]thiazoles. These alkynyl derivatives are useful for creating extended π-conjugated systems relevant in materials science or as precursors for constructing other heterocyclic rings. wikipedia.orgnih.gov
Advanced Structural Analysis and Mechanistic Studies
Computational and Theoretical Investigations of 4,6 Dibromobenzo D Thiazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
No specific Density Functional Theory (DFT) studies focused on 4,6-Dibromobenzo[d]thiazole were identified. Such calculations are fundamental for understanding the molecule's electronic properties.
Electronic Structure Analysis (HOMO-LUMO energy levels, molecular orbitals)
There are no published values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels or the corresponding energy gap for this compound. This information is crucial for assessing the molecule's kinetic stability and its potential in electronic applications. For related benzothiazole (B30560) derivatives, DFT calculations have been employed to determine these parameters, but the specific influence of bromine substitution at the 4 and 6 positions has not been reported.
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) surface map for this compound is not available in the literature. An ESP map would be instrumental in visualizing the charge distribution across the molecule, identifying electrophilic and nucleophilic sites, and predicting its non-covalent interaction patterns.
Theoretical Studies of Reactivity and Regioselectivity
Specific theoretical studies on the reactivity and regioselectivity of this compound are absent from current scientific literature.
Bond Dissociation Energies (BDEs) of Carbon-Halogen Bonds
While the typical bond dissociation energy for a C-Br bond in aromatic compounds is known to be approximately 280-300 kJ/mol, specific calculated values for the C4-Br and C6-Br bonds in this compound have not been reported. pearson.com The electronic environment created by the fused thiazole (B1198619) ring and the relative positions of the two bromine atoms would uniquely influence these values, which are critical for predicting the regioselectivity of reactions like cross-coupling.
Transition State Analysis for Reaction Pathways
No transition state analyses for reaction pathways involving this compound have been published. This type of analysis is essential for calculating activation energies and understanding the kinetic favorability of different potential reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-couplings.
Conformational Analysis and Molecular Dynamics Simulations
The benzothiazole core is a rigid bicyclic system. While some conformational flexibility might exist if there were flexible substituents, for the parent this compound, significant conformational isomerism is not expected. No dedicated conformational analysis or molecular dynamics simulation studies for this specific compound have been documented.
Prediction of Spectroscopic Properties through Computational Methods
The process begins with the optimization of the molecule's ground-state geometry using a selected DFT functional, such as B3LYP, and a suitable basis set, like 6-311G(d,p). mdpi.com Following this, frequency calculations can be performed to predict the infrared (IR) spectrum. These calculations yield the vibrational frequencies and their corresponding intensities, which can be correlated with experimental FT-IR spectra.
For the prediction of electronic spectra, TD-DFT calculations are utilized. mdpi.com This method provides information about the electronic transitions between molecular orbitals, which correspond to the absorption of light in the UV-Visible range. The output includes the predicted absorption wavelengths (λmax) and the oscillator strengths, which are related to the intensity of the absorption bands.
The prediction of NMR spectra is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.commdpi.com This approach calculates the isotropic magnetic shielding constants for each nucleus, which are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
To illustrate the nature of the data generated by these computational methods, the following tables present predicted spectroscopic data for a representative benzothiazole derivative, as specific theoretical data for this compound is not available.
Table 1: Predicted Vibrational Frequencies for a Representative Benzothiazole Derivative
This table illustrates the type of data obtained from DFT calculations for vibrational frequencies. The assignments are based on the potential energy distribution (PED) of the vibrational modes.
| Calculated Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | C=C and C=N stretching |
| 1450-1300 | C-H in-plane bending |
| 1300-1000 | C-C stretching |
| 900-700 | C-H out-of-plane bending |
| 750-650 | C-S stretching |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Representative Benzothiazole Derivative
This table demonstrates the typical output of GIAO calculations for NMR chemical shifts, referenced to TMS.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 155.0 - 165.0 |
| C4 | 7.8 - 8.2 | 120.0 - 125.0 |
| C5 | 7.2 - 7.6 | 124.0 - 128.0 |
| C6 | 7.3 - 7.7 | 125.0 - 129.0 |
| C7 | 7.9 - 8.3 | 130.0 - 135.0 |
| C3a | - | 150.0 - 154.0 |
| C7a | - | 132.0 - 136.0 |
Table 3: Predicted UV-Visible Absorption Data for a Representative Benzothiazole Derivative
This table shows an example of data generated from TD-DFT calculations, including the predicted maximum absorption wavelength, oscillator strength, and the nature of the electronic transition.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Electronic Transition) |
| ~280-320 | > 0.1 | π → π |
| ~240-270 | > 0.1 | π → π |
These computational approaches provide a powerful framework for understanding the spectroscopic properties of this compound. By correlating theoretical predictions with experimental findings for related compounds, a deeper understanding of the structure-property relationships in this class of molecules can be achieved.
Applications in Advanced Materials Science and Organic Electronics
Building Blocks for Organic Light-Emitting Diodes (OLEDs)
There is currently a lack of specific studies detailing the synthesis or performance of OLED materials derived directly from 4,6-Dibromobenzo[d]thiazole. Research in OLEDs often utilizes related heterocyclic building blocks, but the specific contribution of the 4,6-dibromo isomer has not been documented.
Components for Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
The application of this compound as a direct component or precursor for materials in OPVs or DSSCs is not described in the available scientific literature. While related isomers have been investigated as electron-acceptor units in organic dyes for DSSCs, similar research involving this compound has not been reported. mdpi.comnih.govnih.gov
Precursors for Conductive Polymers and Organic Field-Effect Transistors (OFETs)
Information regarding the use of this compound as a monomer for the synthesis of conductive polymers or as a semiconductor in OFETs is not present in the reviewed literature. The performance of such materials is highly dependent on the specific molecular structure, and without experimental data, the potential of this particular isomer remains theoretical.
Development of Fluorescent Dyes and Optical Brighteners
While the benzothiazole (B30560) scaffold is a component of some fluorescent dyes, specific research on developing such dyes from this compound is not available. The photophysical properties that would determine its suitability for these applications have not been reported.
Integration into Supramolecular Host Materials
There are no available studies on the use of this compound in the design or synthesis of supramolecular host materials.
Functional Metal Complex Ligand Design
The benzothiazole moiety can act as a ligand for metal complexes. nih.gov However, the design, synthesis, and characterization of functional metal complexes specifically utilizing this compound as a ligand are not documented in the scientific literature.
Exploration of Biological Activity Mechanisms and Structure Activity Relationships Sar
Antimicrobial Activity: Mechanistic Insights
The benzothiazole (B30560) scaffold is a cornerstone in the development of new antimicrobial agents. The addition of bromine atoms to the benzene (B151609) ring, as seen in 4,6-Dibromobenzo[d]thiazole, can significantly influence its biological activity.
Interaction with Microbial Enzymes (e.g., bacterial cell wall synthesis enzymes, DNA gyrase B)
The bacterial cell wall, a structure essential for survival, is a primary target for many antibiotics. It is composed of peptidoglycan, and its synthesis is a complex process involving several enzymes. researchgate.net Penicillin-binding proteins (PBPs) are crucial for the final steps of peptidoglycan synthesis, specifically the transglycosylation and transpeptidation reactions. nih.gov While direct studies on this compound's effect on these enzymes are not extensively documented, the broader class of thiazole (B1198619) derivatives has been investigated for its ability to interfere with cell wall synthesis. For instance, some 5-benzylidenethiazolidin-4-one derivatives have shown inhibitory activity against MurD ligase, an enzyme involved in the cytoplasmic steps of peptidoglycan precursor synthesis. frontiersin.org
A more clearly defined target for benzothiazole derivatives is DNA gyrase, a type II topoisomerase that controls the topological state of bacterial DNA and is essential for replication. nih.gov Several studies have identified tetrahydrobenzo[d]thiazole scaffolds as potent inhibitors of the ATP-binding site of E. coli DNA gyrase (GyrB). nih.govnih.gov Structure-based optimization of these compounds has led to nanomolar inhibitors of E. coli DNA gyrase and micromolar inhibition of the Staphylococcus aureus homologue. nih.govsci-hub.se The general mechanism of action for thiazole-based inhibitors often involves the disruption of essential microbial enzymes like DNA gyrase and topoisomerases. nih.gov
Modulation of Fungal Cell Membrane Integrity
The fungal cell wall and membrane are critical for maintaining cellular integrity and viability, making them excellent targets for antifungal agents. nih.gov The cell wall's composition, rich in β-glucans and chitin, is a key differentiator from mammalian cells. nih.gov Echinocandins, a class of antifungal drugs, function by inhibiting β-D-glucan synthase, leading to a weakened cell wall. nih.gov While direct evidence for this compound's action on the fungal cell membrane is specific, related heterocyclic compounds are known to disrupt membrane homeostasis. For example, the imidazopyrazoindole NPD827 has been shown to interact with sterols in the fungal membrane, leading to increased permeability.
Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy
Structure-activity relationship (SAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For antimicrobial benzothiazole derivatives, several key structural features have been identified as crucial for their efficacy.
In a series of N,N-disubstituted 2-aminobenzothiazoles, the presence of an N-propyl imidazole (B134444) moiety was found to be critical for antibacterial activity against S. aureus. nih.gov Modifications to other parts of the molecule, such as substitutions on the phenyl ring, also had a significant impact. For example, removing a chloro and a methyl group from the phenyl ring resulted in a substantial loss of activity. nih.gov The position of halogen substituents also plays a role; moving a chloro group from the 6- to the 5-position on the benzothiazole ring did not significantly affect activity. nih.gov
For thiazole derivatives in general, SAR studies have highlighted the importance of various substituents in determining antimicrobial strength. For instance, the introduction of a p-bromophenyl group at the fourth position of the thiazole ring was shown to increase antifungal and antituberculosis activities in one series of compounds. nih.gov In another study of heteroaryl(aryl) thiazole derivatives, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) at position 2 of the thiazole ring was beneficial for antibacterial activity. nih.gov These findings suggest that the dibromo substitution pattern in this compound likely plays a significant role in its antimicrobial profile, although specific SAR studies on this exact compound are needed for a complete understanding.
Table 1: SAR Insights for Antimicrobial Benzothiazole and Thiazole Derivatives
| Scaffold | Key Structural Feature | Impact on Antimicrobial Activity | Reference |
|---|---|---|---|
| N,N-disubstituted 2-aminobenzothiazole (B30445) | N-propyl imidazole moiety | Critical for activity against S. aureus | nih.gov |
| Substituted Phenyl Ring on Benzothiazole | Removal of chloro and methyl groups | Substantial loss of activity | nih.gov |
| Chloro-substituted Benzothiazole | Moving chloro from 6- to 5-position | Activity is unaffected | nih.gov |
| Thiazole Ring | p-bromophenyl at the 4th position | Increased antifungal and antituberculosis activity | nih.gov |
| Thiazole Ring | 2-(3,4-dimethoxyphenyl)ethanamine at position 4 and phenol at position 2 | Beneficial for antibacterial activity | nih.gov |
Anticancer Activity: Mechanistic Principles
The anticancer properties of this compound and related compounds are often attributed to their ability to interfere with critical cellular processes that drive tumor growth and progression.
Influence on Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR pathway)
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. nih.gov Consequently, this pathway is a major target for cancer drug development. nih.gov Thiazole derivatives have been identified as promising inhibitors of this pathway. nih.gov For example, a series of novel thiazole compounds were designed and synthesized to investigate their effects on both PI3K and mTOR, with some compounds showing significant inhibitory activity. nih.gov Molecular docking studies have supported these findings by demonstrating the ability of these derivatives to interact with key residues in the active sites of PI3Kα and mTOR. nih.gov While direct studies on this compound are not available, the established activity of the thiazole scaffold against the PI3K/Akt/mTOR pathway suggests a potential mechanism for its anticancer effects.
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. semanticscholar.org Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, making it an attractive target for anti-angiogenic therapies. nih.gov Several benzothiazole derivatives have been developed as potent inhibitors of VEGFR-2. semanticscholar.org For instance, a 2-phenylbenzothiazole (B1203474) moiety was found to have a strong inhibitory effect on several kinases, including VEGFR-2. semanticscholar.org In another study, certain 1,3-thiazole derivatives demonstrated considerable activity against VEGFR-2, with one compound exhibiting inhibitory activity comparable to the established drug sorafenib. mdpi.com The ability of the benzothiazole and thiazole cores to serve as a scaffold for VEGFR-2 inhibitors points to a likely mechanism for the anti-angiogenic activity of this compound.
Table 2: Anticancer Mechanisms of Thiazole and Benzothiazole Derivatives
| Mechanism | Target | Compound Class | Key Findings | Reference |
|---|---|---|---|---|
| Signaling Pathway Inhibition | PI3K/Akt/mTOR | Thiazole derivatives | Compounds showed significant inhibitory activity against PI3Kα and mTOR. | nih.gov |
| Inhibition of Angiogenesis | VEGFR-2 | Benzothiazole derivatives | A 2-phenylbenzothiazole moiety showed strong inhibition of VEGFR-2. | semanticscholar.org |
| Inhibition of Angiogenesis | VEGFR-2 | 1,3-Thiazole derivatives | A derivative exhibited inhibitory activity comparable to sorafenib. | mdpi.com |
Receptor Interaction Studies (e.g., receptor tyrosine kinases)
Derivatives of the benzothiazole scaffold have been extensively investigated as inhibitors of protein kinases, a critical family of enzymes involved in cellular signaling pathways that are often dysregulated in diseases like cancer. nih.gov Abnormal protein kinase function is a hallmark of many cancers, making these enzymes prime therapeutic targets. nih.gov Thiazole-containing compounds have shown a high potential for interacting with various protein kinases, leading to the exploration of numerous structural modifications to develop potent and selective inhibitors. nih.gov
While direct studies on this compound are limited, research on analogous structures provides significant insight. Benzothiazole-based compounds have been designed as inhibitors of several tyrosine kinases, including:
Breakpoint Cluster Region-Abelson (Bcr-Abl) Kinase: A novel series of benzothiazole derivatives has been developed to inhibit both wild-type and the drug-resistant T315I mutant Bcr-Abl kinase, a key driver in chronic myeloid leukemia (CML). researchgate.net Structure-based design strategies focused on modifying the C2 and C6 positions of the benzothiazole scaffold to enhance binding and potency. researchgate.net
p56lck: Benzothiazole-thiazole hybrids have been investigated as inhibitors of the p56lck enzyme, a tyrosine kinase crucial for T-cell activation, with applications in cancer and autoimmune diseases. biointerfaceresearch.com
p38α MAP Kinase: Rational design has led to benzothiazole-based inhibitors of p38α MAP kinase, a protein involved in inflammatory responses. documentsdelivered.com
The inhibitory mechanism of these compounds typically involves binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade. The dibromo substitution pattern on the this compound core would be expected to enhance hydrophobic interactions within the ATP binding pocket and potentially form halogen bonds, which could contribute to increased binding affinity and inhibitory potency.
SAR for Anti-tumor Potential
The anti-tumor potential of benzothiazole derivatives is well-documented, with activity observed against various cancer cell lines. mdpi.comnih.govresearchgate.net Structure-Activity Relationship (SAR) studies on different series of benzothiazole analogs have illuminated key structural features required for cytotoxicity.
Although a specific SAR study for a series based on the 4,6-dibromo scaffold has not been reported, general principles can be derived from related compounds.
Substitution at C2: The substituent at the 2-position of the benzothiazole ring is critical for activity. For example, the 2-(4-aminophenyl)benzothiazole series exhibits extremely potent and selective antitumour properties. researchgate.net
Substitution on the Benzene Ring: The nature and position of substituents on the fused benzene ring significantly modulate biological activity. Halogenation is a recurring theme in potent derivatives. For instance, smenothiazoles, which are chlorinated thiazole-containing natural products, show powerful cytotoxic activity against lung, ovarian, and breast cancer cells at nanomolar concentrations. nih.gov In other series, the presence of a chloro group at the 5-position or a nitro group at the 6-position was found to enhance activity, highlighting the importance of electron-withdrawing groups on the benzene moiety. nih.gov
These findings suggest that the 4,6-dibromo substitution pattern could be highly favorable for anti-tumor activity. The two bromine atoms act as strong electron-withdrawing groups and increase the lipophilicity of the molecule, which may enhance cell membrane permeability and interaction with hydrophobic pockets in target proteins.
| Compound | Substitution Pattern | Target Cell Line | Activity Metric (IC50/GI50) |
|---|---|---|---|
| Smenothiazole A | Chlorinated peptide/polyketide | A2780 (Ovarian) | ~10 nM |
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | 5-Fluoro, 2-Aryl | Breast Cancer Cells | Potent (Specific values vary by line) |
| Benzothiazole-based Bcr-Abl Inhibitor | Various C2/C6 | Ba/F3 T315I Mutant | Picomolar range |
Data compiled from representative studies to illustrate the potency of substituted thiazole and benzothiazole derivatives. researchgate.netresearchgate.netnih.gov
Other Pharmacological Activity Modalities (e.g., Anti-inflammatory, Neuroprotective) at a Mechanistic Level
Beyond anti-cancer effects, the benzothiazole scaffold has been explored for other therapeutic applications, including anti-inflammatory and neuroprotective roles.
Anti-inflammatory Activity: Benzothiazole derivatives have demonstrated significant anti-inflammatory effects in various preclinical models. nih.gov The mechanisms underlying this activity are often multifactorial but have been linked to the inhibition of key enzymes in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition: Some benzothiazoles are believed to exert their effect by inhibiting COX-1 and COX-2, the enzymes responsible for prostaglandin (B15479496) synthesis. researchgate.net
Lipoxygenase (LOX) Inhibition: A series of benzothiazole-based thiazolidinones were identified as having lipoxygenase (LOX) inhibitory activity as their primary mechanism of anti-inflammatory action. researchgate.net LOX enzymes are involved in the production of leukotrienes, which are potent inflammatory mediators.
Neuroprotective Activity: The potential of benzothiazole derivatives in treating neurodegenerative diseases is an emerging area of research. Specific derivatives have shown promise in protecting neurons from toxic insults through distinct mechanisms.
Monoamine Oxidase B (MAO-B) Inhibition: A recently discovered class of 6-hydroxybenzothiazol-2-carboxamides acts as highly potent and selective inhibitors of MAO-B. nih.gov Inhibition of MAO-B is a validated strategy in Parkinson's disease treatment. These compounds also demonstrated the ability to inhibit the aggregation of α-synuclein and tau proteins, which are pathological hallmarks of Parkinson's and Alzheimer's diseases, respectively. nih.gov
Sirtuin 1 (SIRT1) Activation: Thiazole sulfonamides have been shown to confer neuroprotection against 6-hydroxydopamine (6-OHDA)-induced neuronal damage, a common model for Parkinson's disease research. nih.govrsc.org The protective mechanism involves the activation of SIRT1, a protein that plays a crucial role in cellular stress resistance. This activation helps prevent mitochondrial dysfunction and mitigates intracellular oxidative stress, ultimately improving neuronal cell viability. nih.gov
Molecular Docking Simulations for Biological Target Binding Prediction
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to its macromolecular target. This method has been widely applied to the benzothiazole class to rationalize observed biological activities and guide the design of new, more potent derivatives. biointerfaceresearch.comresearchgate.netamazonaws.com
Docking studies have successfully elucidated the binding modes of benzothiazole derivatives in the active sites of various targets:
Protein Kinases: Simulations have shown that benzothiazole inhibitors fit into the ATP-binding pocket of kinases like p56lck and Bcr-Abl, forming key hydrogen bonds with hinge region residues and hydrophobic interactions within the pocket. researchgate.netbiointerfaceresearch.com
Inflammatory Enzymes: The binding mode of benzothiazole-based inhibitors within the active site of soybean lipoxygenase has been explored to understand the structural basis for their anti-inflammatory activity. researchgate.net
Bacterial Enzymes: To explain the antibacterial activity of certain benzothiazoles, docking studies have been performed on targets such as E. coli dihydroorotase and MurB, revealing crucial interactions with active site residues. nih.govnih.govresearchgate.net
For this compound, a docking study against a target like a kinase ATP-binding site would likely show the benzothiazole core acting as a scaffold, positioning the bromine atoms to interact with specific hydrophobic sub-pockets. The bromine atoms could also participate in halogen bonding with backbone carbonyl oxygens, potentially increasing the residence time and affinity of the inhibitor.
| Compound Class | Target Protein | Target PDB ID | Top Docking Score (kcal/mol) |
|---|---|---|---|
| Benzothiazole-benzenesulphonamide | COX-2 | 1CX2 | -12.50 |
| Benzothiazole-thiazole hybrid | p56lck | 1QPC | Potent binding predicted |
| Benzothiazole-azo dye | MurB Enzyme | 2MBR | -263.28 (Binding Energy) |
Note: Scoring algorithms and energy units may differ between studies. Data is presented to illustrate the application of molecular docking. biointerfaceresearch.comnih.govnih.gov
Insights into Target Identification and Ligand Design Principles
The collective research on benzothiazole derivatives provides valuable insights into the principles of target identification and ligand design. The this compound scaffold serves as an excellent starting point for applying these principles to develop novel therapeutic agents.
Target Identification: The diverse biological activities of benzothiazoles point to a range of potential molecular targets. Key target families identified for this scaffold include:
Protein Kinases (Serine/Threonine and Tyrosine): A primary target class for anti-cancer drug design. nih.gov
Enzymes in Inflammatory Pathways: COX and LOX are validated targets for anti-inflammatory agents. researchgate.net
Enzymes in Neurodegeneration: MAO-B and SIRT1 are promising targets for developing neuroprotective drugs. nih.govnih.gov
Bacterial Enzymes: Proteins essential for bacterial survival, such as those in cell wall synthesis (MurB) or nucleotide synthesis (dihydroorotase), are targets for new antibacterial agents. nih.govnih.gov
Ligand Design Principles:
Scaffold Hopping and Hybridization: The benzothiazole core can be combined with other pharmacologically active moieties (e.g., sulfonamides, thiazolidinones) to create hybrid molecules with improved or multi-target activity. nih.govnih.gov
Structure-Based Design: Using molecular docking and the crystal structures of target proteins, substituents can be rationally added to the scaffold to exploit specific interactions within the binding site, thereby enhancing potency and selectivity. researchgate.net
Privileged Substructure Modification: The 4,6-dibromo substitution pattern can be considered a "privileged" decoration. The bromine atoms offer vectors for further chemical modification and provide strong hydrophobic and potential halogen-bonding interactions. A key design strategy would involve maintaining the dibromo pattern while systematically varying the substituent at the C2 position to optimize interactions with a specific target, such as the hinge region of a protein kinase.
By leveraging these principles, the this compound scaffold holds considerable promise as a template for the discovery of next-generation inhibitors targeting a range of human diseases.
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize safer reagents. While traditional methods for the synthesis of benzothiazole (B30560) derivatives often rely on hazardous chemicals and energy-intensive processes, future research is geared towards more sustainable alternatives.
Current green approaches for the synthesis of the broader benzothiazole class include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption.
Ultrasonic irradiation: Sonochemistry offers an alternative energy source that can enhance reaction rates and yields.
Use of green solvents: Replacing volatile organic compounds with water, ethanol, or ionic liquids minimizes environmental impact.
Catalyst-free reactions: Developing synthetic pathways that avoid the use of metal catalysts is a key goal. nih.gov
For 4,6-Dibromobenzo[d]thiazole specifically, future research will likely focus on adapting these general methods. A promising avenue involves the use of N-halosuccinimides in greener solvents like 1,2-dimethoxyethane (B42094) (DME) to achieve bromination under mild conditions, avoiding harsh reagents and high temperatures. nih.gov The development of one-pot syntheses starting from readily available precursors will also be a key area of investigation to improve process efficiency and reduce waste. mdpi.com
Exploration of Novel Reactivity Patterns for Complex Molecular Architectures
The two bromine atoms on the this compound scaffold serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. While research on the specific reactivity of the 4,6-isomer is still emerging, studies on related dibrominated benzothiadiazoles provide valuable insights into its potential.
Future research will likely focus on leveraging palladium-catalyzed reactions, such as:
Suzuki-Miyaura coupling: To introduce aryl and heteroaryl substituents.
Stille coupling: For the formation of carbon-carbon bonds with organotin reagents.
Heck coupling: To introduce alkenyl groups.
Sonogashira coupling: For the installation of alkynyl moieties.
A key challenge and area of interest will be achieving selective mono- or di-functionalization of the dibrominated core. mdpi.com This selectivity will be crucial for synthesizing unsymmetrically substituted derivatives with tailored properties. Furthermore, exploring C-H activation and functionalization of the benzothiazole ring will open new avenues for creating novel and complex structures. The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions also warrants further investigation, as it provides a direct route to introduce a variety of functional groups. mdpi.com
Integration into Advanced Multifunctional Materials Systems
The electron-deficient nature of the benzothiazole ring system, enhanced by the presence of two bromine atoms, makes this compound a promising building block for advanced organic materials. Benzothiadiazole derivatives are already known for their applications in organic electronics. rsc.orgresearchgate.net
Future research in this area will likely explore the incorporation of the this compound unit into:
Organic Light-Emitting Diodes (OLEDs): The electronic properties of the benzothiazole core can be tuned to achieve efficient light emission in different colors.
Organic Photovoltaics (OPVs): As an electron-acceptor component in donor-acceptor polymers for solar cell applications.
Organic Field-Effect Transistors (OFETs): To develop new semiconducting materials for flexible electronics.
Fluorescent Probes and Sensors: The inherent fluorescence of the benzothiazole scaffold can be modulated by substitution at the bromine positions, leading to sensors for various analytes.
The ability to create donor-acceptor (D-A) structures by functionalizing the dibromo-positions will be central to designing materials with specific optical and electronic properties. researchgate.net The synthesis of polymers and oligomers containing the this compound unit will be a key strategy to harness its potential in these advanced material systems.
In Silico Driven Design of Novel Derivatives with Tuned Properties
Computational chemistry and in silico design are powerful tools for accelerating the discovery and optimization of new molecules with desired properties. For this compound, computational methods can be employed to predict the electronic and optical properties of its derivatives before their synthesis.
Future research will utilize techniques such as:
Density Functional Theory (DFT): To calculate key electronic parameters like HOMO-LUMO energy levels, energy gaps, ionization potentials, and electron affinities. nih.govmdpi.com These parameters are crucial for predicting the performance of materials in electronic devices.
Quantitative Structure-Activity Relationship (QSAR): To establish correlations between the molecular structure of derivatives and their biological or material properties.
Molecular Docking: To predict the binding interactions of this compound derivatives with biological targets, aiding in the design of new therapeutic agents.
The table below illustrates the kind of data that can be generated through DFT calculations for benzothiazole derivatives, providing a roadmap for the in silico design of new this compound analogs with tailored properties.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzothiazole Analog 1 | -6.28 | -1.55 | 4.73 |
| Benzothiazole Analog 2 | -6.24 | -1.60 | 4.64 |
| Benzothiazole Analog 3 | -6.22 | -1.60 | 4.62 |
| Benzothiazole Analog 4 | -6.25 | -1.79 | 4.46 |
Data adapted from computational studies on substituted benzothiazole derivatives. The exact values for this compound and its derivatives would require specific calculations. mdpi.com
This in silico approach will enable the rational design of molecules with optimized properties, saving significant time and resources in the experimental phase.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Mechanistic Biology
The unique properties of this compound position it as a versatile platform for interdisciplinary research. Future directions will increasingly involve collaborations between chemists, materials scientists, and biologists to unlock its full potential.
Emerging interdisciplinary trends include:
Chemical Biology: Designing and synthesizing derivatives of this compound as probes to study biological processes. The benzothiazole scaffold is a known pharmacophore, and its derivatives have shown a wide range of biological activities, including antibacterial and anticancer properties. nih.govnih.gov
Materials Science: Developing novel smart materials based on this compound that respond to external stimuli such as light, heat, or chemical changes. This could lead to applications in sensors, actuators, and drug delivery systems.
Mechanistic Biology: Investigating the mode of action of biologically active this compound derivatives to understand their interactions with specific enzymes or receptors. This knowledge is crucial for the development of new therapeutic agents.
The synergy between these fields will be essential for translating the fundamental properties of this compound into practical applications that address challenges in medicine, technology, and beyond.
Q & A
Q. What are the common synthetic routes for 4,6-dibromobenzo[d]thiazole, and what reagents/conditions are required?
- Methodological Answer : The synthesis typically involves bromination of benzo[d]thiazole derivatives. For example, dibromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. In analogous systems (e.g., 4,7-dibromobenzo[d]thiadiazole), Stille cross-coupling or Suzuki-Miyaura reactions are employed for functionalization . Key reagents include Pd catalysts (e.g., Pd(PPh₃)₄), arylboronic acids, and microwave-assisted heating for efficient polymerization . Solvents like xylenes or DMSO are often used, with reflux conditions (e.g., 18 hours in DMSO for hydrazide derivatives) .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm bromine substitution patterns and aromatic proton environments. For example, in related dibrominated thiadiazoles, distinct shifts are observed for Br-substituted carbons (~110–130 ppm in ¹³C NMR) .
- IR : Stretching vibrations for C-Br bonds (~550–650 cm⁻¹) and thiazole ring vibrations (~1500–1600 cm⁻¹) are critical .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ or [M-Br]+ fragments) .
Q. What role does this compound play in cross-coupling reactions?
- Methodological Answer : The bromine atoms at positions 4 and 6 act as reactive sites for palladium-catalyzed cross-coupling (e.g., Stille, Suzuki). For instance, in copolymer synthesis, dibrominated benzothiadiazole derivatives serve as electron-deficient monomers, enabling the formation of donor-acceptor (D-A) polymers with tunable optoelectronic properties . Reaction conditions often involve microwave heating (e.g., 60 minutes at 150°C) to enhance efficiency .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities in this compound synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) to improve coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of intermediates, while xylenes reduce side reactions in polymerization .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization (water-ethanol mixtures) to isolate pure products .
Q. What electronic properties does this compound impart to conjugated polymers, and how do these affect photovoltaic performance?
- Methodological Answer : The electron-deficient thiazole ring lowers the LUMO energy, enhancing electron transport in polymers. For example, copolymers with thiophene donors exhibit broad absorption (600–800 nm) and high open-circuit voltages (VOC ~0.8 V) in organic solar cells . Computational modeling (DFT) can predict bandgap alignment, while cyclic voltammetry validates redox behavior .
Q. How can this compound derivatives be evaluated for biological activity, and what structural modifications enhance efficacy?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against pathogens like Candida or Staphylococcus. Thiazole derivatives often target membrane integrity or enzyme inhibition (e.g., cytochrome P450) .
- SAR Studies : Introduce substituents (e.g., -NH₂, -CF₃) at the 2-position to modulate lipophilicity and binding affinity. For example, 2-amino derivatives show enhanced anti-inflammatory activity .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., fungal CYP51) .
Data Contradictions and Resolution
- Synthesis Efficiency : reports high yields (>80%) for microwave-assisted polymerization, while traditional methods () require longer reaction times (18 hours) with lower yields (~65%). Resolution: Microwave heating reduces side reactions and improves kinetics .
- Biological Activity : Some thiazole derivatives show broad-spectrum activity (), while others () are limited to specific targets. Resolution: Activity depends on substituent electronic effects and target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
